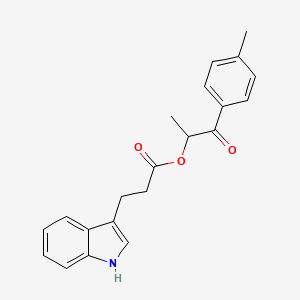

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

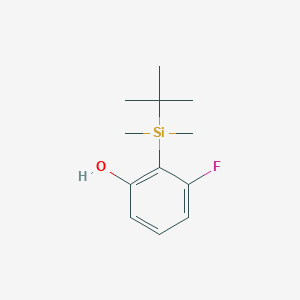

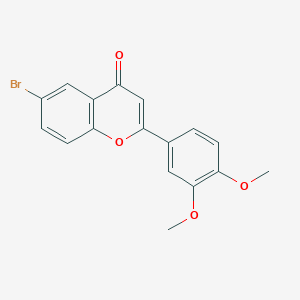

Molecular Structure Analysis

The molecular formula of this compound is C~24~H~23~NO~3~ , indicating 24 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The structural formula reveals the presence of an indole ring and a p-tolyl group attached to the central propanoate moiety. The IUPAC name for the substituent ce(CH3)2CH−Obond− is 'propan-2-yloxy’ .

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The indole ring’s ability to bind with high affinity to multiple receptors can be harnessed to develop new derivatives with potent antiviral effects.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib for their effectiveness and potential side effects such as ulcerogenic index . The indole and tolyl groups in the compound may contribute to these pharmacological activities.

Antitubercular Activity

Indole-based compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. The structural features of indole derivatives, including those similar to our compound, allow them to be active in both dormant and active states of these bacteria .

Anticancer Activity

The thiazole and pyrazole rings, when fused with indole, have shown promise in the development of new anticancer agents. These compounds aim to achieve higher specificity and lower toxicity. The combination of these rings with the indole structure, as seen in our compound, could lead to potent molecules with anticancer properties .

Tubulin Polymerization Inhibition

Indole derivatives have been designed to inhibit tubulin polymerization, which is a promising approach for cancer treatment. Compounds with structures similar to our subject molecule have been evaluated for their antiproliferative activities against various cancer cell lines, with some showing potent activities .

Medicinal Chemistry and Drug Synthesis

The reactivity of compounds containing the indole moiety makes them suitable for synthesizing a wide range of biologically active compounds. They can react with various nucleophiles, leading to the creation of new drugs or diagnostic aids. The subject compound’s structure suggests it could be a valuable precursor in medicinal chemistry applications .

特性

IUPAC Name |

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-7-9-16(10-8-14)21(24)15(2)25-20(23)12-11-17-13-22-19-6-4-3-5-18(17)19/h3-10,13,15,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMVDSAIVVMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2902572.png)

![(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2902578.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2902580.png)